molecular formula C6H8MgO6 B12682681 ((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium CAS No. 84864-70-0

((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium

Cat. No.: B12682681
CAS No.: 84864-70-0
M. Wt: 200.43 g/mol
InChI Key: JEXHDKDEORZKQW-UHFFFAOYSA-L
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Description

((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium is a coordination complex where magnesium(II) is chelated by a ligand derived from 2,2'-(ethylenedioxy)bis(acetate). This ligand features an ethylenedioxy (OCH₂CH₂O) bridge connecting two acetate groups, creating a tetradentate binding motif.

The ethylenedioxy bridge enhances ligand rigidity, which may influence the stability and reactivity of the resulting complex compared to simpler carboxylate-based magnesium compounds.

Properties

CAS No.

84864-70-0

Molecular Formula

C6H8MgO6

Molecular Weight

200.43 g/mol

IUPAC Name

magnesium;2-[2-(carboxylatomethoxy)ethoxy]acetate

InChI

InChI=1S/C6H10O6.Mg/c7-5(8)3-11-1-2-12-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

JEXHDKDEORZKQW-UHFFFAOYSA-L

Canonical SMILES

C(COCC(=O)[O-])OCC(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-(ethylenedioxy)]bis[acetato]]magnesium typically involves the reaction of magnesium salts with [2,2’-(ethylenedioxy)]bis[acetic acid] under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of [2,2’-(ethylenedioxy)]bis[acetato]]magnesium is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

[2,2’-(Ethylenedioxy)]bis[acetato]]magnesium undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the acetate groups are replaced by other ligands.

    Complexation Reactions: It can form complexes with other metal ions or organic molecules, enhancing its reactivity and stability.

Common Reagents and Conditions

Common reagents used in reactions with [2,2’-(ethylenedioxy)]bis[acetato]]magnesium include acids, bases, and other metal salts. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Major Products Formed

The major products formed from reactions involving [2,2’-(ethylenedioxy)]bis[acetato]]magnesium depend on the specific reagents and conditions used. For example, substitution reactions may yield new magnesium complexes with different ligands, while complexation reactions can produce multi-metallic complexes.

Scientific Research Applications

Chemistry

In chemistry, [2,2’-(ethylenedioxy)]bis[acetato]]magnesium is used as a precursor for the synthesis of other magnesium-containing compounds. It is also employed in catalysis and as a reagent in various organic and inorganic reactions.

Biology and Medicine

Its ability to form stable complexes with biomolecules makes it a valuable tool in these fields.

Industry

Industrially, [2,2’-(ethylenedioxy)]bis[acetato]]magnesium is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2,2’-(ethylenedioxy)]bis[acetato]]magnesium involves its ability to coordinate with other molecules through its acetate and ethylenedioxy groups. This coordination can alter the chemical and physical properties of the target molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium can be contextualized by comparing it to analogous metal complexes and ligands:

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Metal Center Ligand Structure Coordination Number Key Properties/Applications References
((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium Mg(II) Ethylenedioxy-bridged bis(acetate) Likely 6 (octahedral) Potential use in bioinorganic catalysis or as a precursor for functional materials. Hypothesized stability due to rigid ligand. Inferred
Nickel [2,2'-[methylenebis(thio)]bis[acetato]]- Ni(II) Methylenebis(thio)-bridged bis(acetate) 4–6 Exhibits redox activity; used in electrochemistry and catalysis. Sulfur inclusion enhances ligand flexibility.
Cadmium bis[2-(benzimidazol-2-ylsulfanyl)acetato] Cd(II) Benzimidazole-thioacetate hybrid ligand 6 (octahedral) Luminescent properties; studied for optoelectronic applications. Nitrogen-sulfur coordination enhances stability.
Cobalt, [[2-amino-2-oxoethoxy]acetato(2-)]- Co(II) Amino-oxoethoxy-acetate 4–6 Biological relevance; possible mimic of metalloenzyme active sites.
Potassium [(ethylenedinitrilo)tetraacetato]magnesate Mg(II) EDTA-like ligand with ethylenediamine 6 High thermodynamic stability; used in chelation therapy and analytical chemistry.

Key Insights:

Ligand Rigidity vs. In contrast, EDTA-based magnesates (e.g., potassium [(ethylenedinitrilo)tetraacetato]magnesate) exhibit high stability due to hexadentate coordination but lack the ethylenedioxy moiety’s structural constraints .

Electronic Effects: Sulfur-containing ligands (e.g., in nickel and cadmium complexes) introduce redox-active or luminescent properties, which are absent in the oxygen-dominated coordination environment of the magnesium complex . The absence of sulfur or nitrogen donors in ((2,2'-(Ethylenedioxy))bis(acetato)(2-))magnesium may limit its utility in redox catalysis but enhance biocompatibility.

Biological and Industrial Relevance: Cobalt and nickel analogs are often explored for catalytic or biomedical applications due to their variable oxidation states and ligand-exchange kinetics . The magnesium complex’s bioinertness (owing to Mg²⁺’s low toxicity) could make it suitable for drug delivery systems or biodegradable materials, similar to hyaluronic acid nanoparticles functionalized with ethylenedioxy-bridged amines .

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